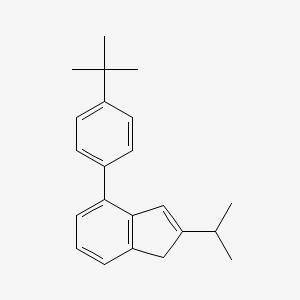
Adenosine, N,N-dimethyl-2'-O-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine, N,N-dimethyl-2’-O-methyl- is a modified nucleoside that plays a significant role in various biological processes. It is a derivative of adenosine, where the adenosine molecule is modified by the addition of methyl groups at the nitrogen atoms and the 2’-O position of the ribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine, N,N-dimethyl-2’-O-methyl- typically involves the methylation of adenosine at specific positions. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions using automated synthesis equipment. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine, N,N-dimethyl-2’-O-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methylated nitrogen atoms or the 2’-O position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted adenosine derivatives .
Applications De Recherche Scientifique
Adenosine, N,N-dimethyl-2’-O-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in RNA modifications and its impact on gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of nucleic acid-based technologies and as a research tool in molecular biology
Mécanisme D'action
The mechanism of action of Adenosine, N,N-dimethyl-2’-O-methyl- involves its incorporation into RNA molecules, where it can influence RNA stability, splicing, and translation. The methyl groups added to the adenosine molecule can affect the binding of RNA-binding proteins and other molecules, thereby modulating various cellular processes. The molecular targets and pathways involved include RNA polymerases, ribosomes, and RNA-modifying enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N6-Methyladenosine: Another methylated adenosine derivative known for its role in RNA modifications.
2’-O-Methyladenosine: Similar to Adenosine, N,N-dimethyl-2’-O-methyl-, but with only one methyl group at the 2’-O position.
N6,N6-Dimethyladenosine: Methylated at the nitrogen atoms but not at the 2’-O position
Uniqueness
Adenosine, N,N-dimethyl-2’-O-methyl- is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This compound’s ability to modulate RNA function and its potential therapeutic applications make it a valuable molecule for research and development .
Propriétés
Numéro CAS |
30891-53-3 |
|---|---|
Formule moléculaire |
C13H19N5O4 |
Poids moléculaire |
309.32 g/mol |
Nom IUPAC |
(2R,3R,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C13H19N5O4/c1-17(2)11-8-12(15-5-14-11)18(6-16-8)13-10(21-3)9(20)7(4-19)22-13/h5-7,9-10,13,19-20H,4H2,1-3H3/t7-,9-,10-,13-/m1/s1 |
Clé InChI |
IPRQAJTUSRLECG-QYVSTXNMSA-N |
SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
SMILES isomérique |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B3051011.png)






![Benzoic acid, 3-[[[2-(1-methylethyl)phenoxy]acetyl]amino]-](/img/structure/B3051020.png)


